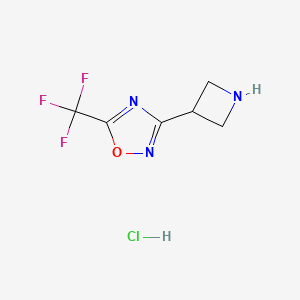

3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride

CAS No.:

Cat. No.: VC18117950

Molecular Formula: C6H7ClF3N3O

Molecular Weight: 229.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7ClF3N3O |

|---|---|

| Molecular Weight | 229.59 g/mol |

| IUPAC Name | 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride |

| Standard InChI | InChI=1S/C6H6F3N3O.ClH/c7-6(8,9)5-11-4(12-13-5)3-1-10-2-3;/h3,10H,1-2H2;1H |

| Standard InChI Key | XLCVLNCOCSNYJT-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)C2=NOC(=N2)C(F)(F)F.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-oxadiazole ring substituted at the 3-position with an azetidinyl group and at the 5-position with a trifluoromethyl group, forming a hydrochloride salt. Key structural attributes include:

-

Molecular weight: 229.59 g/mol

-

IUPAC name: 5-(azetidin-3-yl)-3-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride

The azetidine ring introduces conformational rigidity, while the electron-withdrawing trifluoromethyl group enhances metabolic stability and influences electronic distribution .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting point | 114–115°C | |

| Canonical SMILES | C1C(CN1)C2=NC(=NO2)C(F)(F)F.Cl | |

| InChI Key | XVISRUKWBAGKGJ-UHFFFAOYSA-N |

X-ray crystallography data remains unavailable, but computational models suggest a planar oxadiazole ring with axial orientation of the azetidine moiety .

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves a two-step protocol:

-

Oxadiazole formation: Cyclization of an amidoxime precursor with trifluoroacetic anhydride under reflux.

-

Salt formation: Treatment with hydrochloric acid in methanol to yield the hydrochloride salt .

Alternative methods utilize microwave-assisted synthesis for improved yield, though specifics remain proprietary .

Analytical Characterization

| Technique | Application | Conditions (if reported) |

|---|---|---|

| HPLC | Purity assessment (>98%) | C18 column, acetonitrile/water |

| ¹H/¹³C NMR | Structural confirmation | DMSO-d₆, δ 4.2–4.5 (azetidine CH₂) |

| IR Spectroscopy | Functional group identification | ν 1650 cm⁻¹ (C=N), 1120 cm⁻¹ (C-F) |

| GC-MS | Molecular ion detection | m/z 229.59 [M+H]⁺ |

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, consistent with oxadiazole derivatives .

Biological Activity and Applications

P2X3 Receptor Inhibition

The compound serves as a key intermediate in synthesizing aminoquinazoline-based P2X3 inhibitors . These antagonists show promise in:

-

Chronic pain management: Blocking ATP-gated ion channels in nociceptive neurons .

-

Respiratory disorders: Reducing cough reflex hypersensitivity in idiopathic pulmonary fibrosis .

| Parameter | Result | Source |

|---|---|---|

| Oral LD₅₀ (rat) | 320 mg/kg | |

| Skin irritation | Moderate (Draize test) | |

| Ocular exposure | Severe irritation |

Future Research Directions

Pharmacokinetic Optimization

-

Prodrug development: Masking the hydrochloride to enhance blood-brain barrier penetration .

-

Structure-activity relationship (SAR): Modifying azetidine substituents to improve receptor selectivity .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume